Cas no 131060-80-5 ((Z)-Doxepin-d3)

(Z)-Doxepin-d3 化学的及び物理的性質
名前と識別子
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- (Z)-Doxepin-d3
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- インチ: 1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
- InChIKey: ODQWQRRAPPTVAG-BOPFTXTBSA-N
- SMILES: C(/[H])(=C1\C2C([H])=C([H])C([H])=C([H])C=2OCC2=CC=CC=C\12)\C([H])([H])CN(C)C
(Z)-Doxepin-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D550017-25mg |
(Z)-Doxepin-d3 |
131060-80-5 | 25mg |
$ 9200.00 | 2023-09-07 | ||
TRC | D550017-2.5mg |
(Z)-Doxepin-d3 |
131060-80-5 | 2.5mg |
$839.00 | 2023-05-18 | ||
TRC | D550017-10mg |
(Z)-Doxepin-d3 |
131060-80-5 | 10mg |
$3008.00 | 2023-05-18 | ||
TRC | D550017-1mg |
(Z)-Doxepin-d3 |
131060-80-5 | 1mg |
$385.00 | 2023-05-18 | ||
TRC | D550017-5mg |
(Z)-Doxepin-d3 |
131060-80-5 | 5mg |
$1596.00 | 2023-05-18 |
(Z)-Doxepin-d3 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
(Z)-Doxepin-d3に関する追加情報
Professional Introduction to (Z)-Doxepin-d3 (CAS No. 131060-80-5)
Compound (Z)-Doxepin-d3, identified by the Chemical Abstracts Service Number (CAS No.) 131060-80-5, is a deuterated derivative of doxepin, a well-known tricyclic antidepressant (TCA). This compound has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and metabolic studies. The deuterated version of doxepin is particularly useful in mass spectrometry-based assays, where its stable isotope enhances detection sensitivity and specificity.
The molecular structure of (Z)-Doxepin-d3 features a tricyclic framework with a double bond in the Z configuration, which distinguishes it from its non-deuterated counterpart. This structural characteristic not only influences its pharmacokinetic properties but also makes it a valuable tool for studying enzyme mechanisms and metabolic pathways. Recent advancements in analytical chemistry have highlighted the importance of stable isotope-labeled compounds like (Z)-Doxepin-d3 in drug metabolism research, providing insights into the biotransformation processes of tricyclic compounds.
In the realm of pharmaceutical development, (Z)-Doxepin-d3 has been employed in various preclinical studies to evaluate the efficacy and safety of novel antidepressants. Its use as an internal standard in mass spectrometry allows researchers to quantify doxepin and its metabolites accurately, facilitating the assessment of drug bioavailability and pharmacokinetic profiles. The growing interest in TCA derivatives as potential treatments for depression, anxiety disorders, and sleep disturbances has made (Z)-Doxepin-d3 a subject of extensive investigation.
Recent studies have explored the therapeutic potential of doxepin derivatives beyond their traditional antidepressant applications. For instance, research published in peer-reviewed journals has demonstrated that modified versions of doxepin, including deuterated analogs like (Z)-Doxepin-d3, may exhibit enhanced binding affinity to serotonin and norepinephrine transporters. This finding could lead to the development of more effective and selective TCA analogs with improved side effect profiles.
The synthesis and characterization of (Z)-Doxepin-d3 involve sophisticated chemical methodologies that ensure high purity and stability. Advanced techniques such as chiral resolution and isotopic labeling are employed to produce this compound with the desired structural integrity. The process typically involves multi-step organic synthesis, starting from commercially available precursors and proceeding through carefully controlled reactions to introduce deuterium atoms at specific positions while maintaining the Z-isomer configuration.
Applications in metabolic research have further underscored the significance of (Z)-Doxepin-d3. By using this labeled compound as a probe, scientists can track metabolic pathways and identify key enzymes involved in the biotransformation of doxepin. Such information is crucial for optimizing drug formulations and predicting potential drug-drug interactions. The ability to monitor these processes with high precision has opened new avenues for understanding how tricyclic antidepressants exert their therapeutic effects.
The analytical methods used for studying (Z)-Doxepin-d3 are highly sophisticated, leveraging cutting-edge technologies like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for detailed structural elucidation and quantitative analysis, enabling researchers to gain comprehensive insights into the compound's behavior in biological systems. The accuracy and reliability of these methods have made (Z)-Doxepin-d3 an indispensable tool in modern pharmaceutical research.
Future directions in the study of (Z)-Doxepin-d3 may include exploring its potential as a biomarker for assessing treatment response in patients with depression or related disorders. Additionally, investigations into its role in central nervous system regulation could uncover new therapeutic strategies targeting neurotransmitter systems beyond traditional serotonergic pathways. The versatility of this compound makes it a promising candidate for interdisciplinary research, bridging gaps between chemistry, pharmacology, and clinical medicine.
In conclusion, (Z)-Doxepin-d3 (CAS No. 131060-80-5) represents a significant advancement in pharmaceutical research, offering unique advantages as a deuterated derivative of doxepin. Its applications span from drug development to metabolic studies, underscoring its importance in both academic and industrial settings. As analytical techniques continue to evolve, compounds like (Z)-Doxepin-d3 will play an increasingly vital role in unraveling the complexities of neural regulation and therapeutic intervention.
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